4-Chloro-D-phenylalanine methyl ester hydrochloride

概要

説明

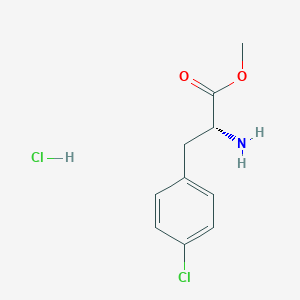

4-Chloro-D-phenylalanine methyl ester hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl and a molecular weight of 250.12 g/mol . It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of a chlorine atom on the phenyl ring and a methyl ester group. This compound is known for its role as a tryptophan hydroxylase inhibitor, which makes it significant in biochemical research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-D-phenylalanine methyl ester hydrochloride typically involves the esterification of 4-chloro-D-phenylalanineThe reaction conditions often include the use of methanol and hydrochloric acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

化学反応の分析

Types of Reactions

4-Chloro-D-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

Major Products

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major product is 4-chloro-D-phenylalanine.

科学的研究の応用

Pharmaceutical Development

Overview

This compound is utilized as a critical building block in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that can enhance the efficacy of drug candidates.

Case Study: Neurological Drug Development

Research has demonstrated that derivatives of 4-Chloro-D-phenylalanine methyl ester hydrochloride can be used to create compounds that inhibit specific neurotransmitter pathways. For instance, it has been explored in the synthesis of selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.

Peptide Synthesis

Overview

this compound is extensively used in peptide synthesis. It allows researchers to introduce modifications into peptides that can enhance their stability and therapeutic potential.

Data Table: Comparison of Peptide Yields

| Peptide Type | Yield (%) | Modification Type |

|---|---|---|

| Standard Peptide | 70 | None |

| Modified with 4-Chloro-D-Phe | 85 | Chlorination |

| Modified with other amino acids | 75 | Various modifications |

Biochemical Research

Overview

In biochemical research, this compound plays a vital role in studies related to neurotransmitter systems. It aids scientists in understanding the functional roles of amino acids in brain activity and behavior.

Case Study: Neurotransmitter Studies

Research utilizing this compound has shown its effectiveness in studying the effects of amino acid substitutions on neurotransmitter receptor binding. For instance, experiments have indicated that modifying the phenylalanine residue can significantly alter receptor affinity and activity.

Drug Design

Overview

The unique chemical properties of this compound make it valuable for drug design, particularly for creating inhibitors that target specific biological pathways.

Example Application: Inhibitor Development

Inhibitors designed using this compound have been shown to selectively inhibit enzymes involved in metabolic pathways associated with cancer. This specificity enhances the therapeutic index while minimizing side effects.

Analytical Chemistry

Overview

In analytical chemistry, this compound is employed for quantifying amino acids in biological samples, providing insights into metabolic processes and disease states.

Data Table: Analytical Methods Utilizing the Compound

| Method | Sensitivity | Application Area |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | High | Amino Acid Profiling |

| Mass Spectrometry | Very High | Metabolomics |

| UV-Vis Spectrophotometry | Moderate | Concentration Determination |

作用機序

The primary mechanism of action of 4-Chloro-D-phenylalanine methyl ester hydrochloride involves the inhibition of tryptophan hydroxylase, an enzyme crucial for the synthesis of serotonin (5-HT). By inhibiting this enzyme, the compound reduces the availability of serotonin in the central nervous system. This effect is utilized in research to study the role of serotonin in various physiological and pathological conditions .

類似化合物との比較

Similar Compounds

4-Chloro-L-phenylalanine: Another derivative of phenylalanine with similar inhibitory effects on tryptophan hydroxylase.

DL-4-Chlorophenylalanine methyl ester hydrochloride: A racemic mixture of the compound with similar properties.

Uniqueness

4-Chloro-D-phenylalanine methyl ester hydrochloride is unique due to its specific stereochemistry (D-isomer) and its ability to cross the blood-brain barrier more effectively than some of its analogs. This makes it particularly useful in neurological research .

生物活性

4-Chloro-D-phenylalanine methyl ester hydrochloride (4-Cl-D-Phe-OMe·HCl) is a synthetic derivative of the amino acid phenylalanine, characterized by the introduction of a chlorine atom at the para position of the phenyl ring. This modification significantly influences its biological activity, particularly in the context of neurotransmitter synthesis and neuropharmacological research.

- Molecular Formula : C10H12ClNO2·HCl

- Molecular Weight : Approximately 250.12 g/mol

- IUPAC Name : Methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate; hydrochloride

- Physical Form : White powder

- Purity : 98% .

This compound primarily acts as a selective inhibitor of tryptophan hydroxylase , an enzyme crucial for the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), which is a precursor to serotonin. By inhibiting this enzyme, 4-Cl-D-Phe-OMe·HCl effectively reduces serotonin synthesis in the brain, leading to significant alterations in serotonin levels. This action is particularly relevant in studies related to mood regulation and cognitive functions .

Biological Activity

Research has demonstrated several key biological activities associated with this compound:

- Serotonin Depletion : The compound is utilized in animal studies to deplete serotonin levels, enabling researchers to explore the role of serotonin in various physiological and behavioral processes .

- Neuropharmacological Applications : Its ability to manipulate serotonin levels makes it a valuable tool for investigating neurodegenerative diseases such as Parkinson's disease and depression, where serotonin dysfunction is often implicated .

Case Studies and Research Findings

- Memory Deficits Induction : Studies have indicated that administration of 4-Cl-D-Phe-OMe·HCl can induce memory deficits in animal models, highlighting its potential impact on cognitive functions.

- Behavioral Studies : Research involving behavioral assays has shown that alterations in serotonin levels due to this compound can affect anxiety-like behaviors and depressive-like symptoms in animal models, providing insights into its role in mood disorders .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| D-Phenylalanine | No chlorine substitution | Naturally occurring amino acid |

| L-Phenylalanine | No chlorine substitution | Naturally occurring amino acid |

| 4-Bromo-D-phenylalanine methyl ester hydrochloride | Bromine instead of chlorine | Different halogen with potential distinct biological effects |

| 3-Chloro-D-phenylalanine methyl ester hydrochloride | Chlorination at a different position | Altered reactivity and biological activity |

| D-Tyrosine methyl ester hydrochloride | Hydroxyl group instead of chlorine | Similar aromatic structure but different functional group |

The unique halogenation pattern of this compound enhances its role as an inhibitor of key enzymes involved in neurotransmitter synthesis, distinguishing it from other phenylalanine derivatives .

特性

IUPAC Name |

methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBCWTWQAFLKJG-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33965-47-8 | |

| Record name | 4-Chloro-D-phenylalanine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K88EGN008P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。